2-[(2-amino-3-methylbutanoyl)amino]-N-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-5-(carbamoylamino)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-amino-3-methylbutanoyl)amino]-N-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-5-(carbamoylamino)pentanamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including amide, amino, and silyl ether groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-amino-3-methylbutanoyl)amino]-N-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-5-(carbamoylamino)pentanamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of various functional groups through selective reactions. Common synthetic routes include:
Amidation Reactions: The formation of amide bonds through the reaction of carboxylic acids or their derivatives with amines.
Silylation Reactions:
Coupling Reactions: The use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of amide bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[(2-amino-3-methylbutanoyl)amino]-N-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-5-(carbamoylamino)pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the amino or silyl ether groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
2-[(2-amino-3-methylbutanoyl)amino]-N-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-5-(carbamoylamino)pentanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[(2-amino-3-methylbutanoyl)amino]-N-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-5-(carbamoylamino)pentanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-amino-3-methylbutanoyl)amino]-N-phenyl-5-(carbamoylamino)pentanamide
- **2-[(2-amino-3-methylbutanoyl)amino]-N-[4-methoxyphenyl]-5-(carbamoylamino)pentanamide
Uniqueness
The presence of the tert-butyl(dimethyl)silyl group in 2-[(2-amino-3-methylbutanoyl)amino]-N-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-5-(carbamoylamino)pentanamide imparts unique steric and electronic properties, distinguishing it from similar compounds. This silyl group can enhance the compound’s stability and reactivity, making it valuable for specific applications.
Properties
Molecular Formula |
C24H43N5O4Si |
---|---|
Molecular Weight |
493.7 g/mol |
IUPAC Name |
2-[(2-amino-3-methylbutanoyl)amino]-N-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-5-(carbamoylamino)pentanamide |
InChI |
InChI=1S/C24H43N5O4Si/c1-16(2)20(25)22(31)29-19(9-8-14-27-23(26)32)21(30)28-18-12-10-17(11-13-18)15-33-34(6,7)24(3,4)5/h10-13,16,19-20H,8-9,14-15,25H2,1-7H3,(H,28,30)(H,29,31)(H3,26,27,32) |
InChI Key |
GFLUZYWIOXHYRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO[Si](C)(C)C(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.